Iodoacetic acid is a halocarboxylic acid, specifically a haloacetic acid, with the chemical formula ICH2COOH. [] It is a derivative of acetic acid where one of the hydrogen atoms in the methyl group is replaced by an iodine atom. [] Iodoacetic acid is a strong alkylating agent commonly employed in scientific research due to its ability to modify sulfhydryl groups in proteins. [, , , ] It acts as a metabolic inhibitor and is often used to study various cellular processes. [, , , ]
Iodoacetic acid is synthesized from acetic acid through halogenation processes. It falls under the category of alkyl halides and carboxylic acids. The compound is known for its toxicity and potential carcinogenic properties, primarily due to its ability to modify cysteine residues in proteins, which can disrupt normal cellular functions. Its applications extend into various fields, including biochemistry, pharmacology, and environmental science.
The synthesis of iodoacetic acid can be achieved through several methods. One common approach involves the reaction of acetic acid with iodine or iodine monochloride in the presence of a base. Here are some notable synthesis methods:
Iodoacetic acid has a simple molecular structure characterized by:
The structural formula can be represented as follows:
The presence of the iodine atom contributes to its reactivity, particularly in nucleophilic substitution reactions.
Iodoacetic acid participates in several important chemical reactions:
The mechanism of action for iodoacetic acid primarily involves its role as an irreversible inhibitor of cysteine proteases. The alkylation occurs through the following steps:
Iodoacetic acid exhibits several notable physical and chemical properties:
These properties make it essential to handle iodoacetic acid with care in laboratory settings.
Iodoacetic acid has diverse applications across several scientific fields:
Iodoacetic acid (IAA) is a highly toxic iodinated disinfection byproduct (I-DBP) predominantly generated during chemical oxidation of iodide-containing water sources. Its formation is particularly favored under specific disinfection scenarios:
Table 1: Factors Influencing IAA Formation in Water Treatment
Factor | Optimal Condition for IAA | Effect on IAA Yield |
---|---|---|
Disinfectant | Monochloramine | ↑↑↑ (High yield) |
pH | 6.0–8.0 | ↑ (Peak formation) |
Br⁻/I⁻ Ratio | <1 | ↓ (Strong suppression) |
NOM Type | Humic acids | ↑↑ (High precursor) |
Reaction Time | 24–48 hours | ↑ (Plateau after 24h) |
Iodide (I⁻) serves as the essential precursor for IAA and enters aquatic systems through diverse pathways:
Table 2: Iodide Sources in Aquatic Environments
Source Type | Examples | Typical I⁻ Concentration |
---|---|---|
Seawater | Coastal groundwater | 50–60 μg/L |
Geogenic | Iodine-rich shale leachates | 10–100 μg/L |
Hydraulic Fracturing | Flowback water | Up to 54,000 μg/L |
Medical Waste | Iopamidol metabolites | Variable (μg to mg/L) |
Agricultural Runoff | Iodinated fertilizers | <10 μg/L |
IAA formation proceeds through a multi-step pathway involving oxidant-iodide interactions and subsequent NOM incorporation:
NH₂Cl + I⁻ → HOI + Cl⁻ + NH₃ HOI ⇌ H⁺ + OI⁻ (pKa=10.4) 2HOI ⇌ I₂ + 2OH⁻
Table 3: Key Reactions in IAA Formation
Step | Reaction | Rate Constant |
---|---|---|
I⁻ oxidation by NH₂Cl | I⁻ + NH₂Cl → HOI + Cl⁻ + NH₃ | 1.1 × 10³ M⁻¹s⁻¹ |
HOI dissociation | HOI ⇌ H⁺ + OI⁻ | pKa = 10.4 |
IAA from keto-acids | R-CO-CH₃ + HOI → R-CO-CH₂I → R-CO-COOH + CHI₃ | Not reported |
Tryptophan iodination | C₁₁H₁₂N₂O₂ + HOI → C₃H₃IO₂ (IAA) | k = 0.17 h⁻¹ (model) |
Thermally driven IAA generation occurs when iodine-rich waters interact with organic food components during preparation:
Cl₂ + KI → HOI + KCl HOI + R-COOH (food organics) → I-CH₂-COOH
Process variables include free chlorine residual (≥0.5 mg/L), temperature (>60°C), and iodide concentration [4] [6].
Table 4: IAA Precursors in Food Processing
Processing Method | Key Precursors | IAA Yield |
---|---|---|
Coffee brewing | Tryptophan, I⁻ in water | ≤0.8 μg/100 mL (black) |
Coffee with milk | I⁻ from dairy additives | ≤2.5 μg/100 mL |
Boiled vegetables | Iodized salt, NOM in food | Not quantified |
Mineral water recipes | High-I⁻ water (e.g., Farris™) | Potential hotspot |
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